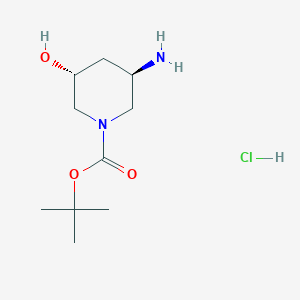![molecular formula C20H22N2O4S B2355415 N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide CAS No. 339013-35-3](/img/structure/B2355415.png)
N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide, or NMS-2, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. NMS-2 is a derivative of aniline and has an aromatic ring structure with a sulfur group attached. It has been studied for its potential to act as an inhibitor of enzymes, as well as for its ability to interact with other organic molecules. It has also been studied for its potential to act as a catalyst for chemical reactions.
Scientific Research Applications
Crystal Structure Analysis
N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide has been studied for its crystal structure. For example, the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide was analyzed, revealing a unique conformation different from other capsaicinoids (Park et al., 1995).
Structural Aspects in Amide Derivatives
The structural aspects of amide derivatives related to this compound have been explored. For instance, the crystal structure of N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide shows a parallel sheet structure, indicating potential applications in various chemical processes (Karmakar et al., 2007).
Herbicidal Applications
The compound has been evaluated for herbicidal applications. One study explored its effectiveness as a selective herbicide for controlling johnsongrass in soybeans (Swisher & Kapuśta, 1980).
Synthesis of Sultams
The compound has been used in the synthesis of a range of sultams, highlighting its role in organic synthesis and potential pharmaceutical applications (Rassadin et al., 2012).
Green Synthesis Applications
This compound has applications in green synthesis, such as in the production of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in dye production (Zhang, 2008).
Antioxidant and Inhibitory Activities
The compound has been synthesized and studied for its antioxidant properties and inhibitory effects on enzymes like urease, demonstrating potential medicinal applications (Abbasi et al., 2018).
properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(2-methylbut-3-yn-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-5-20(2,3)21-19(23)15-22(16-9-7-6-8-10-16)27(24,25)18-13-11-17(26-4)12-14-18/h1,6-14H,15H2,2-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIXFDHSIOUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

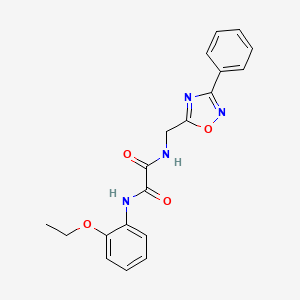
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)
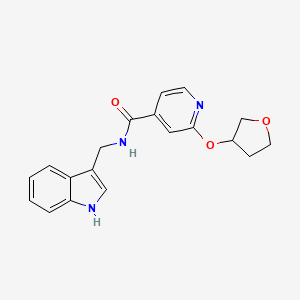
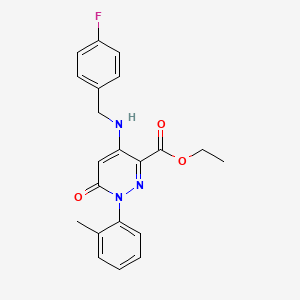
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)
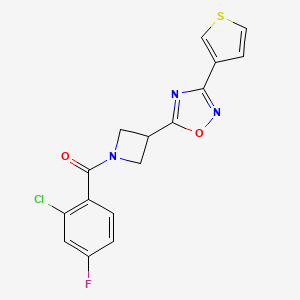
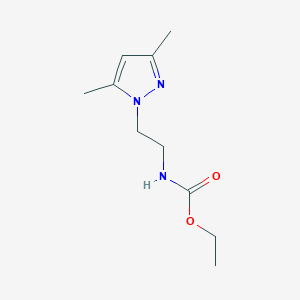
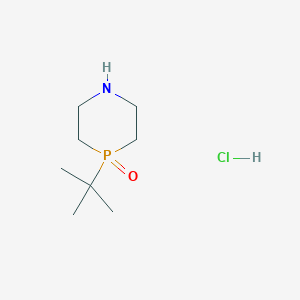
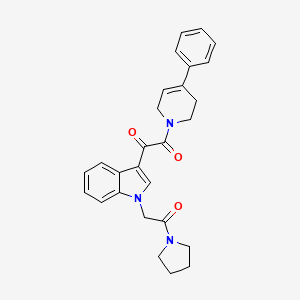
![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)
